molecular formula C13H11ClN6OS2 B302745 2-[1-(3-Chloro-4-methyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-thiazol-2-yl-acetamide

2-[1-(3-Chloro-4-methyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-thiazol-2-yl-acetamide

Cat. No.: B302745
M. Wt: 366.9 g/mol
InChI Key: SMWDTUKTAAWMLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-320706 involves multiple steps, starting from the appropriate precursors The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail

Industrial Production Methods: Industrial production of WAY-320706 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: WAY-320706 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

WAY-320706 has several scientific research applications, including:

    Chemistry: Used as a tool to study the shikimate pathway and its inhibition.

    Biology: Helps in understanding the metabolic processes of Mycobacterium tuberculosis.

    Medicine: Potential therapeutic agent for tuberculosis treatment.

    Industry: Could be used in the development of new antibiotics targeting the shikimate pathway.

Mechanism of Action

WAY-320706 exerts its effects by inhibiting shikimate kinase, an enzyme involved in the shikimate pathway of Mycobacterium tuberculosis . This pathway is crucial for the biosynthesis of aromatic compounds necessary for bacterial survival. By inhibiting this enzyme, WAY-320706 disrupts the production of these essential compounds, leading to the death of the bacteria.

Comparison with Similar Compounds

    WAY-319197: Another inhibitor of shikimate kinase with a slightly different structure.

    WAY-321234: A compound with similar biological activity but different pharmacokinetic properties.

Uniqueness: WAY-320706 is unique due to its specific inhibition of shikimate kinase in Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment. Its structure and functional groups are optimized for high affinity and selectivity towards the target enzyme, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H11ClN6OS2

Molecular Weight

366.9 g/mol

IUPAC Name

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C13H11ClN6OS2/c1-8-2-3-9(6-10(8)14)20-13(17-18-19-20)23-7-11(21)16-12-15-4-5-22-12/h2-6H,7H2,1H3,(H,15,16,21)

InChI Key

SMWDTUKTAAWMLN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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